2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Description
2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a quinazolin-4-one derivative characterized by two key substituents:
- Position 2: A 3-methylphenylsulfanylmethyl group (–SCH2–C6H4–CH3).
- Position 3: A 3-(trifluoromethyl)phenyl group (–C6H4–CF3).
The quinazolin-4-one scaffold is renowned for its pharmacological versatility, including antimicrobial, anti-inflammatory, and agrochemical applications . The trifluoromethyl (CF3) group enhances lipophilicity and metabolic stability, while the sulfanylmethyl (–SCH2–) moiety contributes to electronic and steric modulation .
Properties
IUPAC Name |
2-[(3-methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2OS/c1-15-6-4-9-18(12-15)30-14-21-27-20-11-3-2-10-19(20)22(29)28(21)17-8-5-7-16(13-17)23(24,25)26/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYIFWSNYWPZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylquinazolin-4-one
2-Methylquinazolin-4-one, synthesized via acetylation of anthranilic acid followed by cyclization, is brominated using N-bromosuccinimide (NBS) under radical conditions:
- Reagent : NBS (1.2 equiv)
- Initiator : AIBN (azobisisobutyronitrile, 0.1 equiv)
- Solvent : CCl₄
- Temperature : 80°C
- Time : 6 hours
This yields 2-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one (85% yield), confirmed by NMR and mass spectrometry.
Thiol-Alkylation with 3-Methylbenzenethiol
The bromomethyl intermediate reacts with 3-methylbenzenethiol in a nucleophilic substitution:
- Reagent : 3-Methylbenzenethiol (1.5 equiv)
- Base : K₂CO₃
- Solvent : DMF
- Temperature : 60°C
- Time : 12 hours
The reaction proceeds via SN2 mechanism, replacing bromide with the sulfanylmethyl group. The final product is purified via recrystallization (ethanol/water), achieving 65–70% yield.
Structural Characterization and Validation
The synthesized compound is validated using spectroscopic techniques:
- IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch).
- ¹H NMR : Signals at δ 2.35 (s, 3H, CH₃), δ 4.25 (s, 2H, SCH₂), and δ 7.20–8.10 (m, aromatic protons).
- Mass Spectrometry : Molecular ion peak at m/z 426.5 ([M+H]⁺).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- N-Arylation Efficiency : The electron-withdrawing trifluoromethyl group slows Ullmann coupling. Switching to Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improves kinetics.
- Thiol Stability : 3-Methylbenzenethiol is prone to oxidation. Conducting reactions under nitrogen atmosphere minimizes disulfide formation.
- Purification : Silica gel chromatography separates regioisomers, though recrystallization suffices for high-purity batches.
Chemical Reactions Analysis
2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique chemical properties.
Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The sulfanylmethyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table highlights structural differences between the target compound and key analogs from literature:
Research Findings and Activity Trends
- Antimicrobial Potential: Quinazolin-4-ones with trifluoromethyl groups exhibit enhanced antifungal activity in agrochemical studies . The target compound’s CF3 group may confer similar advantages over non-fluorinated analogs.
- Analgesic Activity : Analogs like 3-(3-methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one () show moderate analgesic effects, but the target’s CF3 group could improve potency due to increased metabolic stability .
- Crystallographic Behavior : Intramolecular hydrogen bonds (e.g., O–H···N in ) stabilize the quinazolin-4-one core. The target compound’s substituents may influence crystal packing and solubility.
Biological Activity
2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is a complex organic compound characterized by a quinazolinone core, with significant substituents that influence its biological activity. The trifluoromethyl group and the sulfanylmethyl group are particularly noteworthy for their roles in modulating the compound's interactions with biological systems.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is . The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can significantly affect biological interactions .
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H17F3N2OS |
| CAS Number | 338957-89-4 |
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity through multipolar interactions with carbonyl groups in target proteins, while the sulfanylmethyl group can modulate the compound’s overall biological activity by affecting its conformational flexibility and binding characteristics .
Anticancer Activity
Research has shown that derivatives of quinazolinones, including this compound, exhibit significant anticancer properties. In a study involving various human cancer cell lines (A549, HCT116, PC3, A431, HePG2), compounds similar to this compound demonstrated IC50 values that indicate potent cytotoxic effects. For instance, certain derivatives showed IC50 values better than Doxorubicin against specific cell lines .
Antibacterial Activity
The antibacterial potential of compounds containing the sulfonyl or trifluoromethyl groups has also been investigated. In vitro studies have reported minimum inhibitory concentrations (MICs) against various bacterial strains, indicating that these functional groups enhance antimicrobial efficacy. For example, some derivatives exhibited MIC values as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
Case Study 1: Inhibition of Thermolysin
A study focused on a series of quinazolinones tested for inhibition of thermolysin (a zinc metalloproteinase) revealed that certain compounds exhibited IC50 values ranging from 0.0115 µM to over 100 µM. The most potent inhibitors were structurally similar to this compound, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies indicated promising results for inhibition against Escherichia coli enoyl reductase and human Son of sevenless homolog 1 (SOS1), suggesting potential applications in drug design targeting bacterial infections and cancer pathways .
Q & A
Basic: What are the common synthetic routes for preparing 2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one?
Methodological Answer:
The synthesis involves multi-step reactions. A typical approach begins with the condensation of anthranilamide with a 3-(trifluoromethyl)benzaldehyde derivative under mild conditions, using graphene oxide nanosheets as a catalyst to form the quinazolinone core . Subsequent thioetherification introduces the 3-methylphenylsulfanylmethyl group via nucleophilic substitution with 3-methylbenzenethiol. Alternatively, trifluoroacetic acid (TFA) can serve as a trifluoromethylation agent in one-pot reactions, with microwave assistance to enhance reaction efficiency (60–80% yields) .
Basic: Which spectroscopic techniques are essential for characterizing this quinazolinone derivative?
Methodological Answer:
Critical techniques include:
- 1H/13C NMR : Assigns substituent positions (e.g., trifluoromethylphenyl at C3) and confirms purity.
- FT-IR : Identifies carbonyl (C=O, ~1670 cm⁻¹) and C-F stretches (~1120 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 427.1).
- X-ray crystallography : Resolves structural ambiguities, particularly spatial arrangements of bulky groups .
Advanced: How can researchers design experiments to evaluate biological activity against enzyme targets?
Methodological Answer:
Adopt a tiered screening strategy:
In vitro assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations near Km.
Dose-response studies : Test concentrations (0.1–100 μM) to calculate IC50 values; include staurosporine as a positive control .
Selectivity profiling : Counter-screen against off-target enzymes (e.g., serine/threonine vs. tyrosine kinases).
Cytotoxicity assessment : Use MTT assays in HEK-293 or HepG2 cells to differentiate target-specific effects .
Advanced: What strategies address contradictions in reported physical properties (e.g., melting points)?
Methodological Answer:
Discrepancies often arise from polymorphs or solvent residues. To resolve:
Recrystallize from ethanol, DMSO/water, or acetonitrile to isolate polymorphs.
Thermogravimetric analysis (TGA) : Quantify solvent content (<0.5% w/w acceptable).
Differential scanning calorimetry (DSC) : Characterize melting transitions (heating rate: 10°C/min under N2) .
Advanced: How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
Molecular docking : Use AutoDock Vina with high-resolution PDB structures (e.g., EGFR kinase). Parameterize the trifluoromethyl group using RESP charges (HF/6-31G* level).
Molecular dynamics (MD) : Simulate docking poses for 50 ns (AMBER force field) to assess stability.
Validate predictions : Correlate binding energies (ΔG) with experimental IC50 values .
Advanced: What methodologies optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
To improve solubility/bioavailability:
Prodrug synthesis : Esterify the quinazolinone carbonyl with PEGylated groups.
Formulation : Use cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles.
Parallel artificial membrane permeability assay (PAMPA) : Predict intestinal absorption (Pe > 1.5 × 10⁻⁶ cm/s indicates suitability).
Plasma stability : Monitor via LC-MS/MS in rodent serum; modify substituents (e.g., replace methylsulfanyl with hydroxyl) based on structure-property data .
Basic: How is the compound’s stability assessed under varying pH and temperature?
Methodological Answer:
pH stability : Incubate (1 mg/mL) in buffers (pH 1–10) at 25°C/40°C. Analyze degradation via HPLC-UV (λ = 254 nm) at 0, 24, and 48 h.
Thermal stability : Conduct isothermal stress testing (40–80°C) and model decomposition kinetics (first-order decay).
Light sensitivity : Store in amber vials under argon to protect the thioether bond .
Advanced: How to resolve spectral overlaps in 1H NMR caused by trifluoromethyl and aromatic protons?
Methodological Answer:
High-field NMR (≥600 MHz) : Resolves aromatic proton splitting (δ 7.2–8.1 ppm).
19F NMR : Reference to CFCl3 (δ 0 ppm); analyze coupling constants (JFH ≈ 8–12 Hz for ortho protons).
2D techniques : HSQC correlates 1H-13C signals; NOESY identifies spatial proximity between substituents.
Selective deuteration : Replace the methyl group with CD3 to simplify spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
